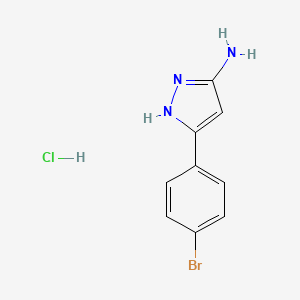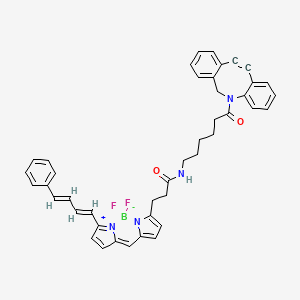
5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of two methoxy groups and a methyl group attached to the phenyl ring, which is further connected to the isoxazole ring through a carboxylic acid group. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is known as the 1,3-dipolar cycloaddition or Huisgen cycloaddition. The nitrile oxide can be generated in situ from the corresponding oxime using an oxidizing agent such as chloramine-T or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and environmental concerns. These methods include the use of microwave irradiation to accelerate the reaction and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of isoxazolines or isoxazolidines.
Substitution: Formation of substituted isoxazole derivatives.
Applications De Recherche Scientifique
5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methylphenyl)isoxazole-3-carboxylic Acid
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
- 5-Phenylisoxazole-3-carboxylic Acid
Uniqueness
5-(4,5-Dimethoxy-2-methylphenyl)isoxazole-3-carboxylic Acid is unique due to the presence of two methoxy groups and a methyl group on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity compared to other isoxazole derivatives. The specific arrangement of these groups can enhance its potential as a drug candidate or a chemical intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C13H13NO5 |
|---|---|
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
5-(4,5-dimethoxy-2-methylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO5/c1-7-4-11(17-2)12(18-3)5-8(7)10-6-9(13(15)16)14-19-10/h4-6H,1-3H3,(H,15,16) |
Clé InChI |
AJKCNYPCPOPUOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole](/img/structure/B13717738.png)

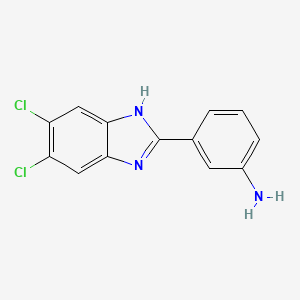
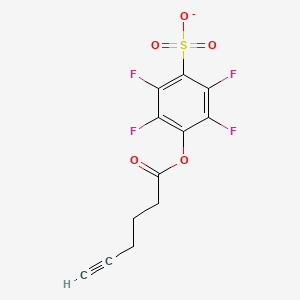
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13717764.png)

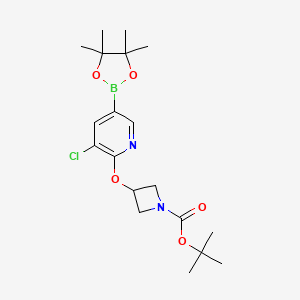
![2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13717787.png)

